molecular formula C11H14NNaO4S B5015277 Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate

Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate

Cat. No.: B5015277
M. Wt: 279.29 g/mol
InChI Key: NEQSZHLSJFTMNT-UHFFFAOYSA-M
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Description

Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate is an organic compound with the molecular formula C11H14NNaO4S It is a sodium salt derivative of ethanesulfonic acid, featuring a phenylacetyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate typically involves the reaction of 2-phenylacetic acid with methylamine to form the intermediate 2-phenylacetylmethylamine. This intermediate is then reacted with ethanesulfonic acid in the presence of sodium hydroxide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalyst: Sodium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Can be reduced to form simpler amines or alcohols.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Water, ethanol, dichloromethane

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted ethanesulfonates

Scientific Research Applications

Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate involves its interaction with specific molecular targets. The phenylacetyl group allows it to bind to certain enzymes or receptors, modulating their activity. The sulfonate group enhances its solubility and facilitates its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(methylamino)ethanesulfonate
  • Sodium 2-(phenylacetyl)aminoethanesulfonate
  • Sodium 2-(dodecanoyl)aminoethanesulfonate

Uniqueness

Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate is unique due to its combination of a phenylacetyl group and a sulfonate group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.Na/c1-12(7-8-17(14,15)16)11(13)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSZHLSJFTMNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)[O-])C(=O)CC1=CC=CC=C1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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